Tabimorelin hemifumarate
Tabimorelin hemifumarate
Brand Name:
Vulcanchem
CAS No.:
242143-80-2
VCID:
VC20797865
InChI:
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1
SMILES:
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
Molecular Formula:
C68H84N8O10
Molecular Weight:
1173.4 g/mol
Tabimorelin hemifumarate
CAS No.: 242143-80-2
Cat. No.: VC20797865
Molecular Formula: C68H84N8O10
Molecular Weight: 1173.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 242143-80-2 |
|---|---|
| Molecular Formula | C68H84N8O10 |
| Molecular Weight | 1173.4 g/mol |
| IUPAC Name | (E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 |
| Standard InChI Key | YQDJPWXYLLPOPW-LWTUVRFUSA-N |
| Isomeric SMILES | CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O |
| SMILES | CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O |
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